molecular formula C19H15Cl2NO2 B1420654 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-74-0

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420654
M. Wt: 360.2 g/mol
InChI Key: OLVWVXGQHULMDD-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at the 2, 4, 7, and 8 positions. The presence of a carbonyl chloride (also known as an acyl chloride) group suggests that this compound could be used as a starting material in reactions to form amides, esters, and other carbonyl-containing compounds .

Scientific Research Applications

Application in Organometallic Chemistry

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride shows potential applications in organometallic chemistry. Studies have shown that compounds like 8-methylquinoline can undergo reactions with other metallic compounds, such as cyclopalladated ligands, resulting in products like non-palladated ligands and dinuclear complexes (Ryabov, 1984). This indicates the potential for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in the synthesis of complex organometallic structures.

Use in High-Performance Liquid Chromatography

The compound can also be used in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been found to be highly sensitive for the fluorescence derivatization of primary and secondary alcohols in HPLC (Yoshida, Moriyama, & Taniguchi, 1992). This suggests similar possible applications for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in analytical chemistry.

Involvement in Heterocyclization Reactions

This compound can participate in heterocyclization reactions, as seen in studies involving similar quinoline derivatives. N-(Chlorosulfonyl)imidoyl chlorides, for example, react with anilines and quinoline derivatives to form 1,2,4-benzothiadiazine 1,1-dioxides (Shalimov et al., 2016). This indicates the potential utility of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in creating novel heterocyclic compounds.

Crystal Structure Analysis

The compound may also find use in crystal structure analysis and design. For example, studies involving similar quinolinium compounds, such as 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate, have provided valuable insights into intramolecular and intermolecular interactions in crystal structures (Firley et al., 2005). This suggests potential research applications of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in crystallography and materials science.

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide detailed safety information for this compound .

Future Directions

The study of complex organic molecules like “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .

properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWVXGQHULMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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